molecular formula C18H17BrClNO4 B2926747 Ethyl 2-(4-bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate CAS No. 338417-20-2

Ethyl 2-(4-bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate

Cat. No.: B2926747
CAS No.: 338417-20-2
M. Wt: 426.69
InChI Key: JTNLSOXQLYZOTO-FBHDLOMBSA-N
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Description

Ethyl 2-(4-bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate is a complex organic compound with a molecular formula of C18H17BrClNO4 This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a phenoxy acetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate typically involves a multi-step process. One common method includes the following steps:

    Formation of the imine intermediate: This involves the reaction of 4-chloroaniline with 4-bromo-2-formyl-6-methoxyphenol under acidic conditions to form the imine intermediate.

    Esterification: The imine intermediate is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The imine group can be reduced to an amine, or oxidized to a nitrile.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products with different functional groups replacing the bromine or chlorine atoms.

    Reduction: Formation of the corresponding amine.

    Oxidation: Formation of the corresponding nitrile.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-(4-bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The bromine and chlorine atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-bromo-2-{[(4-fluorophenyl)imino]methyl}-6-methoxyphenoxy)acetate
  • Ethyl 2-(4-chloro-2-{[(4-bromophenyl)imino]methyl}-6-methoxyphenoxy)acetate
  • Ethyl 2-(4-bromo-2-{[(4-methylphenyl)imino]methyl}-6-methoxyphenoxy)acetate

Uniqueness

Ethyl 2-(4-bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate is unique due to the specific combination of bromine, chlorine, and methoxy groups, which can influence its chemical reactivity and biological activity. The presence of these groups can enhance its potential as a versatile intermediate in organic synthesis and its ability to interact with biological targets.

Properties

IUPAC Name

ethyl 2-[4-bromo-2-[(4-chlorophenyl)iminomethyl]-6-methoxyphenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrClNO4/c1-3-24-17(22)11-25-18-12(8-13(19)9-16(18)23-2)10-21-15-6-4-14(20)5-7-15/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNLSOXQLYZOTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1OC)Br)C=NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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